4-Ethyl-4-methylpiperidine
Overview
Description
4-Ethyl-4-methylpiperidine is an organic compound with the molecular formula C8H17N It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly solvents and catalysts is considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-Ethyl-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperidine derivatives.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of analgesics and antipsychotic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrogen atom in the piperidine ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact molecular targets and pathways involved can vary based on the derivative being studied .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the ethyl and methyl substituents.
4-Methylpiperidine: Similar structure but with only a methyl group attached.
4-Ethylpiperidine: Contains only an ethyl group attached to the piperidine ring.
Uniqueness: 4-Ethyl-4-methylpiperidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug design .
Properties
IUPAC Name |
4-ethyl-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPQITXSSWLMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590737 | |
Record name | 4-Ethyl-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-31-2 | |
Record name | 4-Ethyl-4-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4045-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4045-31-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Ethyl-4-methylpiperidine-2,6-dione?
A1: this compound-2,6-dione, also known as a glutarimide derivative, exhibits a distinct molecular structure. The glutarimide ring adopts an envelope conformation, with the carbon atom opposite the ring nitrogen atom significantly displaced from the plane []. The molecule also features an axial methyl group and an equatorial ethyl group positioned in a synclinal arrangement []. This specific arrangement is confirmed by the C–C–C–C torsion angle, measured at -63.3° []. Furthermore, intermolecular hydrogen bonding between the N-H and O atoms contributes to the formation of centrosymmetric dimers in its crystal structure []. These dimers are further interconnected via weaker C–H⋯O hydrogen bonds, influencing the compound's overall packing and potentially its physicochemical properties [].
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